2-(Bromomethyl)piperidine
Overview
Description
2-(Bromomethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The bromomethyl group attached to the piperidine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)piperidine can be synthesized through various methods. One common approach involves the bromination of piperidine derivatives. For instance, the reaction of piperidine with formaldehyde and hydrobromic acid can yield this compound. Another method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of piperidine.
Oxidation: Products include piperidine derivatives with hydroxyl or carbonyl groups.
Reduction: The major product is methylpiperidine.
Scientific Research Applications
2-(Bromomethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)piperidine depends on its specific application. In medicinal chemistry, the compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
2-(Bromomethyl)piperidine can be compared with other piperidine derivatives, such as:
2-(Chloromethyl)piperidine: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
2-(Hydroxymethyl)piperidine: Contains a hydroxyl group instead of a bromomethyl group. It is less reactive but can be used in different synthetic pathways.
2-(Aminomethyl)piperidine: Contains an amino group, making it more nucleophilic and suitable for different types of reactions.
The uniqueness of this compound lies in its reactivity and versatility as a synthetic intermediate, making it valuable in various fields of research and industry.
Biological Activity
2-(Bromomethyl)piperidine is a halogenated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its piperidine ring structure with a bromomethyl group attached. This configuration enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that piperidine compounds can activate various signaling pathways involved in apoptosis, such as the NF-κB and PI3K/Akt pathways. These pathways are crucial for regulating cell survival and proliferation in cancer cells .
Table 1: Anticancer Activity of Piperidine Derivatives
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Piperine | Breast Cancer | Induces apoptosis via mitochondrial pathway | |
This compound | Various | Inhibits cell migration and induces apoptosis |
Neuroprotective Effects
Piperidine derivatives have been implicated in neuroprotection and the treatment of neurodegenerative diseases. Studies suggest that compounds like this compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them potential candidates for treating conditions such as Parkinson's disease .
Table 2: Neuroprotective Activities
Compound | Disease | Biological Effect | Reference |
---|---|---|---|
This compound | Parkinson's Disease | Modulates dopaminergic activity | |
Piperidine Derivatives | Alzheimer's Disease | Inhibits acetylcholinesterase |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example:
- Inhibition of Enzymes : Compounds derived from this compound have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission .
- Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells is linked to its interaction with mitochondrial pathways, leading to cytochrome c release and subsequent activation of caspases .
Case Studies
- Anticancer Study : A study evaluated a series of piperidine derivatives for their anticancer effects on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through mitochondrial pathways .
- Neuroprotective Evaluation : Research on piperidine derivatives showed promising results in models of neurodegeneration. Specifically, compounds derived from this compound demonstrated protective effects against neuronal cell death induced by oxidative stress .
Properties
IUPAC Name |
2-(bromomethyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBJMXNLNZPKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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